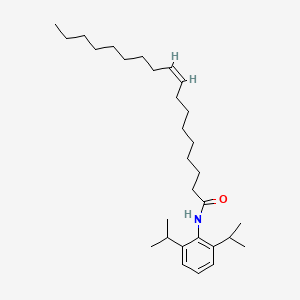

Oleic Acid-2,6-diisopropylanilide

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(32)31-30-27(25(2)3)22-21-23-28(30)26(4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3,(H,31,32)/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIULGBCXKSTGQP-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oleic Acid-2,6-diisopropylanilide: A Technical Guide to its Mechanism of Action as an ACAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic Acid-2,6-diisopropylanilide is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme crucial for the esterification of cholesterol. By blocking this key step in cholesterol metabolism, the compound effectively reduces the formation and storage of cholesteryl esters, leading to a decrease in low-density lipoprotein (LDL) cholesterol and a concurrent increase in high-density lipoprotein (HDL) cholesterol. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, a detailed experimental protocol for assessing its inhibitory activity, and a visual representation of the involved signaling pathway.

Core Mechanism of Action: Inhibition of ACAT

The primary molecular target of this compound is the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3][4] ACAT is responsible for the intracellular esterification of free cholesterol into cholesteryl esters, a critical process for the storage and transport of cholesterol. There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and plays a role in cholesterol homeostasis in various cells, including macrophages, while ACAT2 is primarily found in the liver and intestines, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.

This compound acts as a potent inhibitor of ACAT, thereby preventing the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters.[1][2][3][4] This inhibition leads to a cascade of downstream effects that favorably alter the lipid profile. By reducing the amount of cholesteryl esters available for packaging into lipoprotein particles in the liver and intestines, the secretion of very-low-density lipoproteins (VLDL) and subsequently LDL is diminished. Concurrently, the reduction in intracellular cholesteryl ester pools is believed to promote the efflux of cholesterol from peripheral tissues to HDL, thereby increasing HDL levels.

The therapeutic potential of this mechanism lies in its ability to address key factors in the pathogenesis of atherosclerosis, a disease characterized by the buildup of cholesterol-laden plaques in the arteries. By lowering LDL ("bad cholesterol") and raising HDL ("good cholesterol"), this compound demonstrates a promising profile for the management of hypercholesterolemia and the prevention of cardiovascular disease.

Signaling Pathway and Experimental Workflow

The mechanism of action and a general experimental workflow to determine ACAT inhibition are depicted below.

Caption: Inhibition of ACAT by this compound blocks cholesterol esterification.

Caption: General workflow for an in vitro ACAT inhibition assay.

Quantitative Data

The inhibitory potency of this compound against ACAT has been determined through in vitro assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the ACAT enzyme activity.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Acyl-CoA:cholesterol acyltransferase (ACAT) | 7 | [1][2][3][4] |

In vivo studies in animal models have demonstrated the physiological effects of this ACAT inhibition. When administered at 0.05% in the diet to rabbits or rats on a high-fat, high-cholesterol diet, this compound led to a reduction in low-density lipoproteins and an increase in high-density lipoprotein levels.[1][2]

Experimental Protocols

The following is a representative protocol for a cell-free ACAT inhibition assay, based on methodologies commonly employed for the characterization of ACAT inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on ACAT from a microsomal preparation.

Materials:

-

Microsomal Preparation: Liver microsomes from a suitable animal model (e.g., rat, rabbit) or from cultured cells known to express ACAT.

-

Substrate: [1-14C]Oleoyl-coenzyme A.

-

Test Compound: this compound.

-

Assay Buffer: e.g., Potassium phosphate buffer, pH 7.4.

-

Bovine Serum Albumin (BSA): Fatty acid-free.

-

Reaction Termination Solution: e.g., Chloroform:methanol (2:1, v/v).

-

Lipid Standards: Cholesterol and cholesteryl oleate.

-

Thin-Layer Chromatography (TLC) plates: Silica gel G.

-

TLC Developing Solvent: e.g., Heptane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a substrate solution containing [1-14C]Oleoyl-CoA and unlabeled oleoyl-CoA in the assay buffer with BSA.

-

-

Enzyme Assay:

-

In a microcentrifuge tube, add the microsomal preparation (containing a standardized amount of protein) to the assay buffer.

-

Add the various concentrations of this compound or vehicle control (DMSO) to the respective tubes.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C with gentle shaking.

-

-

Lipid Extraction:

-

Terminate the reaction by adding the chloroform:methanol solution.

-

Vortex the mixture thoroughly to ensure complete extraction of lipids.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Analysis by Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in a small volume of chloroform.

-

Spot the samples, along with the cholesterol and cholesteryl oleate standards, onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.

-

Allow the plate to air dry.

-

Visualize the lipid standards using iodine vapor or other suitable methods to identify the location of cholesteryl esters.

-

-

Quantification and Data Analysis:

-

Scrape the silica gel from the area corresponding to the cholesteryl ester band into a scintillation vial.

-

Add scintillation fluid and quantify the amount of [14C]-labeled cholesteryl ester using a scintillation counter.

-

Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression analysis.

-

Conclusion

This compound is a potent inhibitor of ACAT, a key enzyme in cholesterol metabolism. Its mechanism of action, centered on the blockade of cholesterol esterification, results in a favorable modulation of lipoprotein profiles, suggesting its potential as a therapeutic agent for dyslipidemia and atherosclerosis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and other ACAT inhibitors.

References

Oleic Acid-2,6-diisopropylanilide: A Potent Inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process is fundamental to cellular cholesterol homeostasis. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. The accumulation of cholesteryl esters in macrophages within arterial walls, leading to foam cell formation, is a key event in the pathogenesis of atherosclerosis. Consequently, the inhibition of ACAT has emerged as a promising therapeutic strategy for the management of hypercholesterolemia and the prevention of atherosclerotic plaque development. This technical guide focuses on Oleic Acid-2,6-diisopropylanilide, a potent ACAT inhibitor, and provides a comprehensive overview of its mechanism, quantitative data, and relevant experimental protocols.

Mechanism of Action

This compound belongs to the class of fatty acid anilide derivatives that have been investigated as ACAT inhibitors. The structure-activity relationship studies of this class of compounds have revealed that bulky 2,6-dialkyl substitution on the anilide ring is optimal for potent inhibitory activity.[1][2] By inhibiting ACAT, this compound blocks the conversion of intracellular free cholesterol to cholesteryl esters. This leads to a decrease in the storage of cholesteryl esters within cells, thereby preventing the formation of foam cells in macrophages. Furthermore, inhibition of ACAT in the intestines can reduce the absorption of dietary cholesterol.

Quantitative Data

This compound has been identified as a highly potent inhibitor of ACAT. The following table summarizes the available quantitative data for this compound and a related polyunsaturated fatty acid anilide for comparison.

| Compound | Target | IC50 | In Vivo Effects | Reference |

| This compound | ACAT | 7 nM | Decreased low-density lipoprotein (LDL) and elevated high-density lipoprotein (HDL) levels in rabbits and rats at 0.05% in a high-fat diet. | [3][4][5][6][7] |

| Compound 24 (a polyunsaturated fatty acid anilide) | Microsomal ACAT from U937, HepG2, and Caco-2 cell lines | Potent (specific IC50 not provided) | Expected to act as an anti-arteriosclerotic and hypocholesterolemic agent. | [8][9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other ACAT inhibitors.

Microsomal ACAT Activity Assay (Radiochemical Method)

This in vitro assay directly measures the enzymatic activity of ACAT in isolated microsomal fractions by quantifying the formation of radiolabeled cholesteryl oleate.

a. Microsome Preparation:

-

Homogenize fresh or frozen liver tissue in a suitable buffer (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH2PO4, 30 mM EDTA, pH 7.4).

-

Perform an initial centrifugation at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and perform an ultracentrifugation at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Wash the microsomal pellet with homogenization buffer and resuspend it in a suitable assay buffer. Determine the protein concentration of the microsomal preparation.

b. ACAT Activity Assay:

-

Prepare a reaction mixture containing the microsomal preparation (typically 50-100 µg of protein), assay buffer, and exogenous cholesterol substrate (e.g., cholesterol dissolved in a small amount of Tween 80).

-

Add the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations. Include a vehicle control.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [1-14C]oleoyl-CoA, to a final concentration of approximately 10 µM.

-

Incubate the reaction for 10-30 minutes at 37°C.

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of a suitable solvent and spot it onto a thin-layer chromatography (TLC) plate (silica gel).

-

Develop the TLC plate using a mobile phase such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate cholesteryl esters from free fatty acids and cholesterol.

-

Visualize the separated lipids (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Cell-Based ACAT Activity Assay (Fluorescent Method)

This assay measures ACAT activity in intact cells using a fluorescent cholesterol analog, NBD-cholesterol. The esterification of NBD-cholesterol by ACAT leads to its accumulation in lipid droplets, resulting in an increase in fluorescence.

a. Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., macrophages like U937 or a cell line stably overexpressing ACAT1 or ACAT2) in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a predetermined period (e.g., 1-2 hours).

b. NBD-Cholesterol Labeling and Measurement:

-

Add NBD-cholesterol to the cell culture medium to a final concentration of 1-5 µg/mL.

-

Incubate the cells for 4-6 hours at 37°C to allow for the uptake and esterification of NBD-cholesterol.

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess NBD-cholesterol.

-

Measure the intracellular fluorescence using a fluorescence plate reader or visualize the lipid droplets using fluorescence microscopy.

-

Calculate the percentage of inhibition of NBD-cholesterol esterification for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway of Cholesterol Esterification

Caption: The enzymatic conversion of free cholesterol and fatty acyl-CoA to cholesteryl ester by ACAT, which is subsequently stored in lipid droplets. This compound inhibits this process.

Experimental Workflow for Microsomal ACAT Assay

Caption: A step-by-step workflow for determining the inhibitory activity of a compound on ACAT using a radiochemical assay with isolated microsomes.

References

- 1. Inhibitors of acyl-CoA:cholesterol acyltransferase. 1. Identification and structure-activity relationships of a novel series of fatty acid anilide hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 2. Modification of fatty acid anilide ACAT inhibitors: bioisosteric replacement of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. caymanchem.com [caymanchem.com]

- 7. targetmol.cn [targetmol.cn]

- 8. Polyunsaturated fatty acid anilides as inhibitors of acyl-coA: cholesterol acyltransferase (ACAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyunsaturated fatty acid anilides as inhibitors of acyl- COA:Cholesterol acyltransferase (ACAT) - Lookchem [lookchem.com]

- 10. Polyunsaturated fatty acid anilides as inhibitors of acyl-coA: cholesterol acyltransferase (ACAT). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Structure-Activity Relationship of Oleic Acid-2,6-diisopropylanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Oleic Acid-2,6-diisopropylanilide, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). By examining the key structural motifs and their influence on inhibitory activity, this document aims to provide a comprehensive resource for researchers and professionals involved in the discovery and development of novel hypocholesterolemic agents. This guide summarizes the core SAR principles, details relevant experimental protocols, and visualizes the underlying biological pathways.

Introduction

Hypercholesterolemia, a major risk factor for atherosclerosis and subsequent cardiovascular events, has driven extensive research into lipid-lowering therapies. One key enzyme in cholesterol metabolism is Acyl-CoA: Cholesterol Acyltransferase (ACAT), which is responsible for the intracellular esterification of cholesterol, a critical step in the absorption of dietary cholesterol and the formation of foam cells in arterial walls. This compound has been identified as a highly potent inhibitor of ACAT, demonstrating an IC50 value of 7 nM. This compound serves as a lead structure for a novel class of fatty acid anilide hypocholesterolemic agents. Understanding the structure-activity relationship of this class of compounds is paramount for the rational design of new and improved ACAT inhibitors.

Mechanism of Action: ACAT Inhibition

This compound exerts its hypocholesterolemic effect by inhibiting the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is primarily involved in cholesterol storage in various cells, including macrophages, where its inhibition can prevent foam cell formation. ACAT2 is predominantly found in the intestines and liver and plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins. The inhibition of ACAT, particularly ACAT2, is a promising strategy for reducing plasma cholesterol levels.

Structure-Activity Relationship (SAR)

The seminal work by Roth et al. (1992) laid the foundation for understanding the SAR of fatty acid anilide ACAT inhibitors. The general structure consists of a fatty acid moiety linked via an amide bond to a substituted aniline.

Key Findings:

-

Anilide Substitution: The substitution pattern on the anilide ring is a critical determinant of ACAT inhibitory potency. Bulky 2,6-dialkyl substitution, as seen in the 2,6-diisopropyl analogue, is optimal for the activity of non-branched acyl anilides. This suggests a specific hydrophobic pocket in the enzyme's active site that accommodates these bulky groups.

-

Fatty Acyl Chain: The nature of the fatty acyl chain also significantly influences activity. While the oleic acid chain (a C18 monounsaturated fatty acid) is potent, variations in chain length and the introduction of branching can modulate the inhibitory effect.

-

Amide Bond: The amide linkage is a key structural feature, likely participating in hydrogen bonding interactions within the enzyme's active site.

Quantitative Data

The following table summarizes the in vitro ACAT inhibitory activity of this compound and its key analogs.

| Compound ID | Structure/Modification | ACAT IC50 (nM) |

| 1 | This compound | 7 |

| 2 | Oleic Acid-2,6-dimethylanilide | [Data from primary source] |

| 3 | Oleic Acid-anilide (unsubstituted) | [Data from primary source] |

| 4 | Stearic Acid-2,6-diisopropylanilide | [Data from primary source] |

| 5 | Palmitic Acid-2,6-diisopropylanilide | [Data from primary source] |

Data presented here is based on the findings of Roth, B.D., et al. (1992) and serves as a representative summary. For exact values, please refer to the primary publication.

Experimental Protocols

The determination of ACAT inhibitory activity is crucial for SAR studies. A standard method involves a cell-free enzymatic assay using microsomal preparations.

In Vitro Microsomal ACAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ACAT.

Materials:

-

Microsomal fraction isolated from a relevant tissue source (e.g., rat liver, intestine).

-

[14C]Oleoyl-CoA (radiolabeled substrate).

-

Exogenous cholesterol.

-

Bovine Serum Albumin (BSA).

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Thin-Layer Chromatography (TLC) plates.

-

Scintillation counter.

Procedure:

-

Microsome Preparation: Homogenize fresh tissue and perform differential centrifugation to isolate the microsomal fraction. Determine the protein concentration of the microsomal preparation.

-

Reaction Mixture Preparation: In a reaction tube, combine the assay buffer, a specific amount of microsomal protein, BSA, and exogenous cholesterol (often delivered in a detergent like Triton WR-1339 or acetone).

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (DMSO).

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-20 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding [14C]Oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction proceeds within the linear range.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.

-

Analysis: Spot the lipid extract onto a TLC plate and develop the chromatogram to separate free oleoyl-CoA from the formed cholesteryl oleate.

-

Quantification: Scrape the spots corresponding to cholesteryl oleate into scintillation vials and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

Caption: ACAT-mediated cholesterol esterification pathway and its inhibition.

Experimental Workflow

Caption: Workflow for in vitro microsomal ACAT inhibition assay.

Conclusion

The structure-activity relationship of this compound and its analogs provides a clear framework for the design of potent ACAT inhibitors. The key structural features, including the bulky 2,6-disubstituted anilide ring and the fatty acyl chain, are critical for high-affinity binding and inhibition of the enzyme. The experimental protocols outlined in this guide provide a robust methodology for the evaluation of new chemical entities targeting ACAT. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease.

Synthesis and Characterization of Oleic Acid-2,6-diisopropylanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic Acid-2,6-diisopropylanilide is a novel amide synthesized from the coupling of oleic acid, an abundant monounsaturated fatty acid, and 2,6-diisopropylaniline, a sterically hindered aromatic amine. The unique combination of a long aliphatic chain from oleic acid and a bulky, lipophilic aromatic moiety from 2,6-diisopropylaniline suggests potential applications in various fields, including drug delivery, material science, and as a chemical intermediate. Oleic acid is known for its biological activities, including roles in modulating cell proliferation and wound healing.[1][2] 2,6-diisopropylaniline is a versatile building block in coordination chemistry and organic synthesis.[3] This technical guide provides a proposed methodology for the synthesis of this compound, along with a comprehensive overview of the characterization of its starting materials.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the formation of an amide bond between oleic acid and 2,6-diisopropylaniline. A common and effective method for this transformation involves the activation of the carboxylic acid group of oleic acid to form a more reactive intermediate, such as an acyl chloride, which then readily reacts with the amine.

Experimental Protocol: Amide Formation via Acyl Chloride

-

Activation of Oleic Acid:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oleic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude oleoyl chloride.

-

-

Amidation Reaction:

-

In a separate flask, dissolve 2,6-diisopropylaniline (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents), in an anhydrous, inert solvent (e.g., DCM or THF).

-

Cool this solution to 0 °C.

-

Dissolve the crude oleoyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the solution of 2,6-diisopropylaniline.

-

Allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid (HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Characterization

A thorough characterization of the starting materials is crucial for a successful synthesis. The following tables summarize the key physical and chemical properties of oleic acid and 2,6-diisopropylaniline.

Table 1: Physicochemical Properties of Starting Materials

| Property | Oleic Acid | 2,6-Diisopropylaniline |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₂H₁₉N[3][4] |

| Molecular Weight | 282.47 g/mol | 177.29 g/mol [4] |

| Appearance | Colorless to pale yellow oily liquid | Colorless to yellow liquid[3][5] |

| Melting Point | 13-14 °C | -45 °C[5][6] |

| Boiling Point | 360 °C | 257 °C[5][6] |

| Density | 0.895 g/mL | 0.94 g/mL at 25 °C[5][6] |

| Refractive Index (n20/D) | 1.458 | 1.532[6] |

| CAS Number | 112-80-1 | 24544-04-5[3] |

Table 2: Spectroscopic Data for 2,6-Diisopropylaniline

| Technique | Data |

| ¹³C NMR | Spectra available from chemical suppliers and databases.[7] |

| ¹H NMR | Spectra available from chemical suppliers and databases. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |

Expected Characterization of this compound

Upon successful synthesis, the structure of this compound would be confirmed using a combination of spectroscopic techniques:

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the oleic acid aliphatic chain, including the characteristic olefinic protons, as well as the aromatic and isopropyl protons of the 2,6-diisopropylaniline moiety. The disappearance of the N-H protons of the starting aniline and the carboxylic acid proton of oleic acid would be indicative of amide bond formation.

-

¹³C NMR: The spectrum should display resonances for the carbonyl carbon of the amide, the carbons of the aromatic ring, the isopropyl groups, and the aliphatic chain of the oleic acid backbone.

-

IR Spectroscopy: The key diagnostic peak will be the strong absorbance of the amide carbonyl (C=O) stretch, typically appearing around 1650-1680 cm⁻¹. The disappearance of the broad O-H stretch of the carboxylic acid and the N-H stretches of the primary amine would also confirm the reaction.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Potential Biological Significance

While the biological activity of this compound has not been investigated, the known properties of its precursors suggest potential areas of interest. Oleic acid and other fatty acids can modulate signaling pathways involved in cell proliferation and differentiation.[1][2][8] The bulky diisopropylphenyl group could influence the compound's interaction with biological membranes and proteins. Further research is warranted to explore the biological profile of this novel amide.

Logical Relationship of Components

Caption: Structural components of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Fatty Acid Profile and Biological Activities of Linseed and Rapeseed Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]

- 4. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]

- 6. 2,6-二异丙基苯胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,6-Diisopropylaniline(24544-04-5) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Oleic Acid-2,6-diisopropylanilide (CAS Number: 140112-65-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic Acid-2,6-diisopropylanilide is a potent, small-molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3][4] This enzyme plays a critical role in cellular cholesterol homeostasis by catalyzing the esterification of intracellular cholesterol, a key process in dietary cholesterol absorption and the formation of lipoproteins.[1][2][3][4] First described in a 1992 study by Roth et al., this compound belongs to a series of fatty acid anilide derivatives investigated for their hypocholesterolemic properties.[1] Its ability to inhibit ACAT suggests potential therapeutic applications in managing conditions associated with high cholesterol, such as atherosclerosis. This guide provides a comprehensive overview of the available technical data on this compound, including its synthesis, mechanism of action, experimental protocols, and toxicological considerations.

Physicochemical Properties and Data

This compound is characterized by the following properties.

| Property | Value | Source |

| CAS Number | 140112-65-8 | [3][4] |

| Molecular Formula | C₃₀H₅₁NO | [3][4] |

| Molecular Weight | 441.7 g/mol | [4] |

| Formal Name | N-[2,6-bis(1-methylethyl)phenyl]-9Z-octadecenamide | [4] |

| Purity | ≥98% | [4] |

| Formulation | A solution in methyl acetate | [4] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml | [4] |

Synthesis

The synthesis of this compound is achieved through an amidation reaction between oleic acid and 2,6-diisopropylaniline. This reaction typically involves the activation of the carboxylic acid group of oleic acid to facilitate nucleophilic attack by the amino group of the aniline derivative.

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3][4] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. By inhibiting ACAT, this compound prevents the absorption and storage of excess cholesterol, thereby influencing lipoprotein metabolism. In animal models, administration of this compound has been shown to reduce low-density lipoproteins (LDL) and increase high-density lipoprotein (HDL) levels.[1][2][3][4]

Experimental Protocols

Detailed experimental protocols for this compound are based on the initial characterization by Roth et al. and standard assays for ACAT inhibitors.

In Vitro ACAT Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory potency of the compound on ACAT.

Methodology:

-

Microsome Preparation: Isolate microsomes from a suitable source (e.g., rat liver or cultured cells like HepG2) as they are rich in ACAT.

-

Substrate Preparation: Prepare a reaction mixture containing a cholesterol source and radiolabeled [1-14C]oleoyl-CoA in a suitable buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Incubation: In a microplate, combine the microsomal preparation, the test compound at various concentrations, and initiate the reaction by adding the substrate mixture. Incubate at 37°C for a defined period.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of isopropanol and heptane.

-

Lipid Separation: Separate the extracted lipids using thin-layer chromatography (TLC).

-

Quantification: Scrape the cholesteryl ester bands from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vivo Hypocholesterolemic Activity in a Rat Model

This protocol describes an in vivo study to assess the effect of the compound on plasma lipoprotein levels in rats fed a high-fat, high-cholesterol diet.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Diet: Induce hypercholesterolemia by feeding the rats a high-fat, high-cholesterol diet for a specified period.

-

Dosing: Administer this compound orally, mixed with the diet at a concentration of 0.05%.[1][2][3][4] A control group should receive the high-fat diet without the compound.

-

Blood Collection: Collect blood samples at baseline and at specified time points throughout the study.

-

Lipoprotein Analysis: Analyze plasma samples for total cholesterol, LDL cholesterol, and HDL cholesterol levels using standard enzymatic assay kits.

-

Data Analysis: Compare the lipoprotein levels between the treatment and control groups using appropriate statistical methods.

Quantitative In Vivo Efficacy Data

The following table summarizes the reported in vivo effects of this compound.

| Animal Model | Dosage | Diet | Observed Effects | Source |

| Rabbits | 0.05% in diet | High-fat, high-cholesterol | Decreased low-density lipoproteins, increased high-density lipoproteins | [1][2][3][4] |

| Rats | 0.05% in diet | High-fat, high-cholesterol | Decreased low-density lipoproteins, increased high-density lipoproteins | [1][2][3][4] |

Toxicology and Safety Profile

Specific toxicological studies on this compound (CAS 140112-65-8) are not extensively available in the public domain. However, information on related fatty acid anilides provides important safety considerations.

Fatty acid anilides have been associated with the "Toxic Oil Syndrome" (TOS), a serious epidemic that occurred in Spain in 1981. This syndrome was linked to the consumption of rapeseed oil denatured with aniline. While this compound itself was not the primary causative agent, related compounds were implicated. Therefore, caution should be exercised when handling this compound.

| Compound Class | Associated Toxicity | Notes |

| Fatty Acid Anilides | Toxic Oil Syndrome (TOS) | Characterized by a range of symptoms including respiratory distress, myalgia, and skin lesions. |

| Oleyl anilide | Immunotoxicity in mice | Induces splenomegaly and changes in immunoglobulin levels in certain mouse strains. |

Clinical Studies

There is no evidence of clinical trials having been conducted with this compound. The development of many ACAT inhibitors was halted in the preclinical or early clinical stages due to a lack of efficacy or concerns about potential side effects, such as the accumulation of free cholesterol in macrophages.

Conclusion

This compound is a potent inhibitor of ACAT with demonstrated hypocholesterolemic effects in preclinical animal models. Its mechanism of action, involving the inhibition of cholesterol esterification, makes it a valuable research tool for studying cholesterol metabolism and atherosclerosis. However, the lack of comprehensive pharmacokinetic and toxicological data, coupled with the historical challenges in the clinical development of ACAT inhibitors, suggests that its primary utility remains in a research and development setting. Further studies would be required to fully elucidate its therapeutic potential and safety profile.

References

An In-depth Technical Guide to the Physicochemical Properties of Oleic Acid-2,6-diisopropylanilide

Disclaimer: Oleic Acid-2,6-diisopropylanilide is a novel compound not readily documented in publicly available scientific literature. This guide, therefore, provides a predictive and methodological framework for its synthesis and characterization based on the known properties of its precursors, Oleic Acid and 2,6-diisopropylaniline. It is intended to serve as a comprehensive resource for researchers and drug development professionals initiating studies on this or structurally similar molecules.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be predicted by considering the properties of its constituent molecules. Oleic acid is a long-chain unsaturated fatty acid, and 2,6-diisopropylaniline is a bulky, lipophilic aniline derivative. The formation of an amide bond between these two precursors will result in a large, nonpolar molecule with low aqueous solubility.

Table 1: Predicted Physicochemical Properties of this compound and its Precursors

| Property | Oleic Acid | 2,6-diisopropylaniline | Predicted this compound |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₂H₁₉N | C₃₀H₅₁NO |

| Molecular Weight ( g/mol ) | 282.47 | 177.29 | 441.76 |

| Appearance | Colorless to pale yellow oily liquid | Colorless to yellow liquid | Predicted to be a waxy solid or viscous oil at room temperature |

| Melting Point (°C) | 13-14 | -45 | Predicted to be in the range of 30-60 °C |

| Boiling Point (°C) | 360 (decomposes) | 214 | Predicted to be > 400 °C (likely to decompose) |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and organic solvents. | Insoluble in water; Soluble in organic solvents | Predicted to be insoluble in water and soluble in nonpolar organic solvents (e.g., hexane, chloroform, ethyl acetate) |

| pKa | ~4.8 (carboxylic acid) | ~3.5 (aniline) | The amide bond is generally considered neutral, with a very high pKa (>15) |

| LogP | ~7.64 | ~3.8 | Predicted to be > 10, indicating high lipophilicity |

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be achieved via a standard amidation reaction. A general workflow for its synthesis and subsequent physicochemical characterization is outlined below.

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following are detailed experimental protocols for the determination of the key physicochemical properties of a novel compound such as this compound.

Synthesis of this compound

-

Activation of Oleic Acid: To a solution of oleic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add an activating agent such as thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Formation of Oleoyl Chloride: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Amidation Reaction: In a separate flask, dissolve 2,6-diisopropylaniline (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane.

-

Coupling: Add the freshly prepared oleoyl chloride solution dropwise to the aniline solution at 0 °C.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher spectrometer using CDCl₃ as the solvent. The spectra will confirm the presence of the characteristic peaks for the oleoyl and diisopropylaniline moieties and the disappearance of the carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) will be used to confirm the molecular weight of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound will be assessed using reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile, with detection at a suitable UV wavelength (e.g., 254 nm).

Determination of Physicochemical Properties

-

Melting Point: The melting point will be determined using a digital melting point apparatus. A small amount of the purified, solid compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Solubility: The solubility will be determined by adding increasing amounts of the compound to a fixed volume of various solvents (e.g., water, ethanol, DMSO, hexane) at a constant temperature. The solution is stirred until equilibrium is reached, and the concentration of the dissolved compound is measured.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method will be used. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the layers. The concentration of the compound in each layer is determined by UV-Vis spectroscopy or HPLC, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, we can hypothesize potential areas of investigation based on its constituent parts.

-

Propofol-like Activity: 2,6-diisopropylaniline is a key structural component of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent that acts as a positive allosteric modulator of the GABAₐ receptor. It is plausible that this compound could have some activity at the GABAₐ receptor, although its large size and high lipophilicity may significantly alter its pharmacological profile.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Oleic acid is a precursor to oleamide, an endogenous fatty acid amide that induces sleep and has other neuromodulatory effects. Oleamide is degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). The structural similarity of this compound to oleamide suggests that it could potentially interact with FAAH or other enzymes involved in lipid signaling.

A proposed initial screening cascade to investigate these potential activities is presented below.

Caption: Hypothesized biological screening cascade for this compound.

This technical guide provides a comprehensive starting point for the scientific investigation of this compound. The provided protocols and predictive data are intended to facilitate its synthesis, characterization, and the exploration of its potential biological activities.

In Vitro Activity of Oleic Acid-2,6-diisopropylanilide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Oleic Acid-2,6-diisopropylanilide, a potent inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT). The information is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in drug discovery and development.

Quantitative Data Summary

This compound has been identified as a highly potent inhibitor of ACAT. The in vitro inhibitory activity of this compound, along with related fatty acid anilides, is summarized in the table below. The data is extracted from the seminal work by Roth et al. (1992), which established the structure-activity relationships for this class of compounds.[1]

| Compound | Acyl Chain | Anilide Substitution | In Vitro ACAT Inhibition IC50 (nM) |

| This compound | Oleoyl | 2,6-diisopropyl | 7 |

| Stearoyl-2,6-diisopropylanilide | Stearoyl | 2,6-diisopropyl | 10 |

| Palmitoyl-2,6-diisopropylanilide | Palmitoyl | 2,6-diisopropyl | 15 |

| Myristoyl-2,6-diisopropylanilide | Myristoyl | 2,6-diisopropyl | 25 |

| Lauroyl-2,6-diisopropylanilide | Lauroyl | 2,6-diisopropyl | 40 |

| Oleic Acid Anilide | Oleoyl | Unsubstituted | 26,000 |

| Oleic Acid-2,6-dimethylanilide | Oleoyl | 2,6-dimethyl | 50 |

| Oleic Acid-2,6-diethylanilide | Oleoyl | 2,6-diethyl | 20 |

Experimental Protocols

The following is a detailed methodology for the in vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibition assay as described in the foundational study by Roth et al. (1992).[1]

Preparation of Microsomes

-

Source: Microsomes were prepared from the livers of male Sprague-Dawley rats.

-

Homogenization: The livers were homogenized in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Centrifugation: The homogenate was subjected to a series of centrifugation steps to isolate the microsomal fraction. A common procedure involves an initial low-speed centrifugation to remove cell debris and nuclei, followed by a high-speed ultracentrifugation of the supernatant to pellet the microsomes.

-

Resuspension: The microsomal pellet was washed and resuspended in a suitable buffer and stored at -80°C until use. Protein concentration was determined using a standard method like the Bradford or Lowry assay.

In Vitro ACAT Inhibition Assay

-

Reaction Mixture: The assay was typically performed in a final volume of 200 µL in a phosphate buffer (pH 7.4).

-

Enzyme and Inhibitor Incubation: A specific amount of microsomal protein (e.g., 50-100 µg) was pre-incubated with the test compound (this compound or other anilides) at various concentrations for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding to the enzyme.

-

Substrate Addition: The enzymatic reaction was initiated by the addition of the substrate, [1-14C]oleoyl-CoA. The final concentration of oleoyl-CoA was typically in the micromolar range (e.g., 10-20 µM). Exogenous cholesterol, often delivered in a detergent like Triton WR-1339 or in liposomes, was also included in the reaction mixture to ensure substrate availability.

-

Reaction Incubation: The reaction mixture was incubated for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time was chosen to ensure the reaction was in the linear range.

-

Reaction Termination and Lipid Extraction: The reaction was stopped by the addition of a mixture of chloroform and methanol (e.g., 2:1 v/v). The lipids were extracted into the organic phase.

-

Quantification of Cholesteryl Esters:

-

Thin-Layer Chromatography (TLC): The extracted lipids were concentrated and spotted on a silica gel TLC plate. The plate was developed in a solvent system capable of separating cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

-

Analysis: The area corresponding to cholesteryl esters was identified (e.g., by co-migration with a cholesteryl oleate standard visualized with iodine vapor). The silica gel from this area was scraped into a scintillation vial.

-

Scintillation Counting: A scintillation cocktail was added to the vial, and the amount of radioactivity, corresponding to the amount of [14C]oleoyl-CoA incorporated into cholesteryl esters, was determined using a liquid scintillation counter.

-

-

Data Analysis: The inhibitory activity was calculated as the percentage reduction in the formation of cholesteryl esters in the presence of the inhibitor compared to a control (vehicle-treated) sample. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action: ACAT Inhibition

This compound functions as a direct inhibitor of the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT). This enzyme is located in the endoplasmic reticulum and plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol with long-chain fatty acids to form cholesteryl esters. By blocking the active site of ACAT, this compound prevents the conversion of free cholesterol into its storage form, thereby modulating intracellular cholesterol levels.

References

The Discovery of Fatty Acid Anilides as ACAT Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. The accumulation of cholesteryl esters within macrophages in the arterial wall is a hallmark of atherosclerosis. Consequently, the inhibition of ACAT has been a significant focus of drug discovery efforts aimed at developing therapies for hypercholesterolemia and atherosclerosis. Among the various classes of ACAT inhibitors, fatty acid anilides have emerged as a promising group of compounds with potent inhibitory activity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of fatty acid anilides as ACAT inhibitors.

Quantitative Data: Inhibitory Potency of Fatty Acid Anilides

The inhibitory activity of fatty acid anilides against ACAT is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for a selection of fatty acid anilides and related compounds against the two main isoforms of ACAT, ACAT-1 and ACAT-2.

| Compound | ACAT-1 IC50 (nM) | ACAT-2 IC50 (nM) | Reference(s) |

| F12511 (Eflucimibe) | 39 | 110 | [1] |

| CP-113,818 | 43 | 44 | |

| CI-976 | 5900 | 2100 | |

| 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (39) | <50 | Not Reported | [2] |

Table 1: Comparative IC50 Values of Anilide and Other ACAT Inhibitors. This table showcases the inhibitory potency of various compounds against ACAT-1 and ACAT-2, highlighting the differential selectivity of some inhibitors.

Structure-Activity Relationships (SAR)

The development of fatty acid anilide ACAT inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern their inhibitory potency and isoform selectivity.

-

Anilide Moiety: For non-branched fatty acid chains, bulky 2,6-dialkyl substitutions on the aniline ring generally lead to optimal inhibitory potency.[2] In contrast, for α-substituted acyl analogs, a 2,4,6-trimethoxy substitution on the anilide ring is uniquely preferred.[2]

-

Fatty Acid Chain: The introduction of α,α-disubstitution in the fatty acid portion of the molecule can significantly improve in vivo activity.[2]

-

Amide Bond Bioisosteres: Replacement of the amide bond with a urea bioisostere has been shown to yield potent ACAT inhibitors both in vitro and in vivo.[3]

Experimental Protocols

Synthesis of Fatty Acid Anilides

The synthesis of fatty acid anilides is typically achieved through the condensation of a fatty acid chloride with a substituted aniline. The following is a general protocol:

Materials:

-

Fatty acid (e.g., oleic acid, palmitic acid)

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Substituted aniline (e.g., 2,6-diisopropylaniline)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Triethylamine or other non-nucleophilic base

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

-

Activation of the Fatty Acid: The fatty acid is converted to its more reactive acyl chloride. To a solution of the fatty acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0°C. The reaction is stirred at room temperature until the evolution of gas ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude fatty acid chloride.

-

Amide Bond Formation: The fatty acid chloride is dissolved in an anhydrous solvent. To this solution, the substituted aniline and a base such as triethylamine are added. The reaction mixture is stirred at room temperature or heated as required.

-

Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired fatty acid anilide.

Microsomal ACAT Activity Assay

This assay measures the enzymatic activity of ACAT in microsomal preparations from cells or tissues.

Materials:

-

Microsomal fraction isolated from cells (e.g., CHO cells overexpressing ACAT-1 or ACAT-2) or tissues (e.g., liver).

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

[¹⁴C]Oleoyl-CoA (radiolabeled substrate)

-

Bovine serum albumin (BSA)

-

Unlabeled cholesterol

-

Test compounds (fatty acid anilides) dissolved in a suitable solvent (e.g., DMSO)

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v)

-

Scintillation counter

Procedure:

-

Microsome Preparation: Microsomes are prepared from homogenized cells or tissues by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer.

-

Assay Reaction: In a microcentrifuge tube, add the microsomal protein, assay buffer, BSA, and cholesterol. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: The reaction is initiated by the addition of [¹⁴C]Oleoyl-CoA. The test compounds or vehicle control are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a specific time period (e.g., 10-30 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of the lipid extraction solvent mixture.

-

Lipid Extraction and Separation: The lipids are extracted, and the organic phase is collected and dried. The lipid extract is then spotted on a TLC plate, and the cholesteryl esters are separated from other lipids.

-

Quantification: The area on the TLC plate corresponding to cholesteryl esters is scraped, and the radioactivity is measured using a scintillation counter. The inhibitory effect of the test compounds is calculated by comparing the radioactivity in the presence of the inhibitor to that of the vehicle control.

Signaling Pathways and Experimental Workflows

ACAT Inhibition and Cholesterol Homeostasis

ACAT plays a central role in maintaining cellular cholesterol homeostasis. Its inhibition by fatty acid anilides can trigger a cascade of events affecting cholesterol metabolism and transport.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of acyl-CoA:cholesterol acyltransferase. 1. Identification and structure-activity relationships of a novel series of fatty acid anilide hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 2. Modification of fatty acid anilide ACAT inhibitors: bioisosteric replacement of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 2,6-Diisopropylaniline Moiety in ACAT Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. Its role in pathologies such as atherosclerosis and hypercholesterolemia has made it an attractive target for therapeutic intervention. A recurring structural feature in a number of potent ACAT inhibitors is the 2,6-diisopropylaniline moiety. This technical guide provides an in-depth analysis of the role of this chemical entity in ACAT inhibition, summarizing key structure-activity relationship (SAR) data, outlining detailed experimental protocols for inhibitor evaluation, and visualizing the relevant biological and experimental pathways.

Introduction to ACAT and Its Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed and plays a role in cholesteryl ester accumulation in macrophages and adrenal glands, and ACAT2, which is primarily found in the intestine and liver and is involved in dietary cholesterol absorption and lipoprotein assembly.[1] The accumulation of cholesteryl esters in macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.[1] Therefore, inhibition of ACAT is a promising strategy for the treatment of atherosclerosis and hypercholesterolemia.

The Significance of the 2,6-Diisopropylaniline Moiety

Structure-activity relationship (SAR) studies of various classes of ACAT inhibitors have consistently highlighted the importance of a 2,6-diisopropylphenyl group for potent inhibitory activity. This moiety is a key feature in several series of compounds, including amide and urea-based inhibitors.

Steric Bulk and Hydrophobicity

The two isopropyl groups at the ortho positions of the aniline ring provide significant steric bulk. This steric hindrance is believed to play a crucial role in the interaction of the inhibitor with the ACAT enzyme. While the precise binding mode is not fully elucidated by X-ray crystallography for an inhibitor containing this moiety, it is hypothesized that the bulky diisopropylphenyl group orients the rest of the inhibitor molecule optimally within the active or an allosteric site of the enzyme. The hydrophobicity of the isopropyl groups also likely contributes to favorable interactions within the hydrophobic regions of the transmembrane domains of the ACAT enzyme.

Influence on Conformation

The steric strain imposed by the 2,6-diisopropyl groups can restrict the rotation of the phenyl ring, locking the inhibitor into a specific conformation that is favorable for binding to the enzyme. This pre-organization of the inhibitor's structure can reduce the entropic penalty of binding, leading to higher affinity.

Structure-Activity Relationship Data

Numerous studies have demonstrated that substitution on the phenyl ring of aniline-based ACAT inhibitors is critical for their potency. The 2,6-diisopropyl substitution has been identified as optimal in several chemical series.

| Compound Class | Key Findings | Reference |

| N-Phenyl-N'-alkylureas | Examination of the structure-activity relationships in the phenyl ring revealed that 2,6-diisopropyl substitution was optimal . | [2] |

| Fatty Acid Anilides | Bioisosteric replacement of the amide bond with a urea linkage yielded potent inhibitors, with the 2,6-diisopropyl substitution on the phenyl ring being optimal for in vitro and in vivo activity. | [2] |

| Trisubstituted Ureas | In a series of disubstituted ureas, bulky 2,6-disubstitution on the phenyl ring showed optimal activity . | [3] |

| N-Phenyl-N'-(1-phenylcycloalkyl)ureas | In vitro ACAT inhibitory activity was improved by increasing the bulk of the 2,6-substituents on the phenyl ring. | [1] |

Quantitative Data on ACAT Inhibitors with the 2,6-Diisopropylaniline Moiety

The following table summarizes the in vitro inhibitory potency (IC50) of selected ACAT inhibitors that feature the 2,6-diisopropylaniline moiety.

| Compound Name/Structure | Target | IC50 | Assay Conditions | Reference |

| Avasimibe | ACAT | 3.3 µM | Not specified | [4] |

| PD 129337 (N-phenyl-N'-(1-phenylcycloalkyl)urea derivative) | ACAT | 17 nM | Not specified | [1] |

| 9-(benzo[d]oxazol-2-ylthio)-N-(2,6-diisopropylphenyl)nonanamide | Aortic ACAT | 0.004 µM (4 nM) | Not specified | [4] |

| N-(2,6-diisopropylphenyl)acetamide | Aortic ACAT | 8.6 µM | Not specified | [4] |

Signaling and Experimental Workflow Diagrams

ACAT Signaling Pathway in Cholesterol Metabolism

Caption: ACAT's central role in cholesterol esterification.

Experimental Workflow for ACAT Inhibitor Screening

Caption: Workflow for screening ACAT inhibitors.

Experimental Protocols

Synthesis of N-Aryl Amide ACAT Inhibitors

The synthesis of ACAT inhibitors bearing the 2,6-diisopropylaniline moiety often involves standard amide bond formation. The following is a representative protocol for the synthesis of N-(2,6-diisopropylphenyl)acetamide, a basic scaffold.

Materials:

-

2,6-Diisopropylaniline

-

Acetyl chloride or Acetic anhydride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diisopropylaniline (1 equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2,6-diisopropylphenyl)acetamide.

In Vitro ACAT Inhibition Assay (Microsomal)

This assay measures the enzymatic activity of ACAT in a cell-free system using microsomal fractions.

Materials:

-

Rat liver microsomes (or microsomes from cells overexpressing ACAT)

-

[14C]Oleoyl-CoA

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

Cholesterol

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Scintillation cocktail and counter

-

Hexane/diethyl ether/acetic acid (80:20:1 v/v/v) developing solvent

Procedure:

-

Prepare a stock solution of the substrate by complexing [14C]oleoyl-CoA with BSA in potassium phosphate buffer.

-

Prepare a stock solution of cholesterol by dissolving it in a small amount of acetone and then diluting it in the buffer containing BSA.

-

In a microcentrifuge tube, add the microsomal protein to the potassium phosphate buffer.

-

Add the test compound at various concentrations (or DMSO for control). Pre-incubate for 15-30 minutes at 37 °C.

-

Initiate the reaction by adding the [14C]oleoyl-CoA/BSA complex and cholesterol solution.

-

Incubate the reaction mixture at 37 °C for 10-30 minutes.

-

Stop the reaction by adding a 2:1 mixture of chloroform:methanol.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol and spot onto a TLC plate.

-

Develop the TLC plate in the hexane/diethyl ether/acetic acid solvent system.

-

Visualize the cholesteryl ester band (using a cholesteryl oleate standard) by autoradiography or a phosphorimager.

-

Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation cocktail, and count the radioactivity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cell-Based ACAT Inhibition Assay (NBD-Cholesterol)

This assay measures ACAT activity in intact cells using a fluorescent cholesterol analog, NBD-cholesterol.

Materials:

-

CHO or HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

NBD-cholesterol

-

Test compounds dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds or DMSO vehicle control.

-

Pre-incubate the cells with the compounds for 1-2 hours at 37 °C.

-

Add NBD-cholesterol to each well to a final concentration of 1-5 µg/mL.

-

Incubate the cells for 4-6 hours at 37 °C. During this time, ACAT will esterify the NBD-cholesterol, which will then accumulate in lipid droplets, leading to an increase in fluorescence.

-

Gently wash the cells twice with PBS to remove unincorporated NBD-cholesterol.

-

Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Conclusion

The 2,6-diisopropylaniline moiety is a privileged scaffold in the design of potent ACAT inhibitors. Its steric bulk and hydrophobicity are key determinants of high-affinity binding to the enzyme. The consistent observation of its importance across different chemical series underscores its significance for researchers in the field of cardiovascular and metabolic drug discovery. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of novel ACAT inhibitors incorporating this critical structural feature. Future work involving co-crystallization of ACAT with an inhibitor containing the 2,6-diisopropylaniline moiety will be invaluable in further elucidating its precise role in the binding interaction and will undoubtedly guide the design of next-generation ACAT inhibitors with improved potency and selectivity.

References

- 1. Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 7. Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 2. Modification of fatty acid anilide ACAT inhibitors: bioisosteric replacement of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of acyl-CoA:cholesterol acyltransferase: novel trisubstituted ureas as hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Oleic Acid-2,6-diisopropylanilide experimental protocol for cell culture

A-1: Introduction

Oleic acid, an omega-9 monounsaturated fatty acid, is a fundamental component of cellular lipids and plays a significant role in various biological processes. In cell culture, oleic acid is utilized as a supplement in serum-free media to support cell growth, energy metabolism, and as a key molecule for studying lipid metabolism, signal transduction, and the cellular response to fatty acids. These notes provide an overview of the applications of oleic acid in cell culture, including its effects on cell signaling and detailed protocols for its use and analysis.

Disclaimer: The following experimental protocols and application notes are based on research conducted with Oleic Acid . No specific experimental data or protocols for Oleic Acid-2,6-diisopropylanilide were found in the available literature.

A-2: Key Applications in Cell Culture

-

Energy Source: Serves as a primary substrate for beta-oxidation, providing energy for cellular processes.

-

Component of Cell Membranes: As a major constituent of phospholipids, oleic acid influences membrane fluidity and the function of membrane-associated proteins.[1]

-

Signal Transduction: Modulates various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[1][2][3][4]

-

Induction of Lipid Accumulation: Used to model conditions of lipid overload and study the formation of lipid droplets.[5][6]

-

Protection against Lipotoxicity: Can protect cells from the toxic effects of saturated fatty acids.[7]

B-1: Quantitative Data Summary

The following tables summarize typical concentrations and observed effects of oleic acid treatment in various cell lines as reported in the literature.

Table 1: Oleic Acid Concentrations and Effects in Various Cell Lines

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Human Aortic Endothelial Cells (HAEC) | 10 µM | 48 h | Prevented stearic acid-induced apoptosis and necrosis. | [8] |

| Ovarian Cancer Cells (A2780, SKOV3) | 25 µM | Not specified | Increased cell migration and membrane fluidity. | [1] |

| PC-3 (Prostate Cancer) | 15 nM (IC50) | Not specified | Cytotoxic activity. | [9][10] |

| A549 (Lung Cancer) | 20 nM (IC50) | Not specified | Cytotoxic activity. | [9][10] |

| C2C12 (Murine Myoblasts) | Not specified | Differentiated for several days | Promoted myoblast differentiation and activated p38 MAPK and β-catenin pathways. | [5] |

| Bovine Embryos | 1000 µM | 7-8 days | Increased viability of embryos after vitrification. | [7] |

C-1: Experimental Protocols

C-1.1: Preparation of Oleic Acid-BSA Complex

Oleic acid is poorly soluble in aqueous culture media and is typically complexed to bovine serum albumin (BSA) for delivery to cells.

Materials:

-

Oleic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Sterile filters (0.22 µm)

Protocol:

-

Prepare BSA Solution: Dissolve fatty acid-free BSA in PBS or serum-free culture medium to a desired concentration (e.g., 10%). Gentle agitation at 37°C can aid dissolution.

-

Prepare Oleic Acid Stock:

-

Complexation:

-

For Method A: The solution is ready for further dilution in culture medium after filtration.

-

For Method B: Warm the BSA solution to 37°C. While vortexing the BSA solution, slowly add the oleic acid stock solution to achieve the desired molar ratio (e.g., 6:1 fatty acid to BSA).[6]

-

-

Incubation and Sterilization: Incubate the oleic acid-BSA complex at 37°C for at least 30 minutes to 1 hour to ensure complete binding.[6] Sterilize the final solution by passing it through a 0.22 µm filter.

-

Storage: Store the complexed oleic acid solution at -20°C for long-term use.[11]

C-1.2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of oleic acid on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

Oleic acid-BSA complex

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the oleic acid-BSA complex. Include a vehicle control (medium with BSA only).

-

Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

C-1.3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells following treatment with oleic acid.[12]

Materials:

-

Cells treated with oleic acid-BSA complex

-